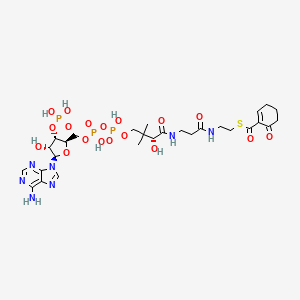

6-oxocyclohex-1-ene-1-carbonyl-CoA

説明

特性

分子式 |

C28H42N7O18P3S |

|---|---|

分子量 |

889.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxocyclohexene-1-carbothioate |

InChI |

InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,17,20-22,26,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChIキー |

QFOMSXVUILWRSA-TYHXJLICSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. In the absence of oxygen, microorganisms have evolved a sophisticated metabolic network to break down the stable aromatic ring. A central hub in this network is the benzoyl-CoA pathway, and a pivotal intermediate within this pathway is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this intermediate, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies used to elucidate its role.

The Benzoyl-CoA Pathway: An Overview

Under anaerobic conditions, a wide array of aromatic compounds are channeled into a common metabolic route, the benzoyl-CoA pathway. This pathway facilitates the dearomatization and subsequent cleavage of the benzene (B151609) ring. The initial steps involve the conversion of various aromatic substrates to the central intermediate, benzoyl-CoA. The core of the pathway then proceeds through a series of reduction, hydration, and oxidation reactions to open the alicyclic ring.

The formation of this compound is a critical step in this process. It is generated from its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, through an NAD+-dependent oxidation. The subsequent hydrolytic cleavage of this compound breaks the carbocyclic ring, a key step in the degradation of the aromatic scaffold.

Enzymatic Landscape: Key Players in this compound Metabolism

Two key enzymes are responsible for the turnover of this compound:

-

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368): This enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound.

-

This compound Hydrolase (EC 3.7.1.21): This enzyme is responsible for the hydrolytic ring cleavage of this compound.

These enzymes have been extensively studied in the denitrifying bacterium Thauera aromatica and the obligately anaerobic bacteria Geobacter metallireducens and Syntrophus aciditrophicus.

Data Presentation: Properties of Key Enzymes

The following tables summarize the quantitative data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase from various microorganisms.

Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica [1]

| Property | Value |

| Native Molecular Mass | 60 kDa (dimer) |

| Subunit Molecular Mass | 30 kDa |

| Gene Designation | had |

| Optimum pH (Oxidation) | 10.0 |

| Optimum pH (Reduction) | 7.0 |

| Temperature Optimum | 40 °C |

| Substrate Specificity (Km) | |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 25 µM |

| NAD+ | 100 µM |

| This compound | 15 µM |

| NADH | 20 µM |

| Specific Activity (Purified Enzyme) | |

| Oxidation | 100 U/mg |

| Reduction | 250 U/mg |

Table 2: Comparative Properties of this compound Hydrolase [1][2]

| Property | Thauera aromatica | Geobacter metallireducens | Syntrophus aciditrophicus |

| Native Molecular Mass | 160 kDa (tetramer) | 43 kDa (monomer) | 43 kDa (monomer) |

| Subunit Molecular Mass | 41 kDa | 43 kDa | 43 kDa |

| Gene Designation | oah | bamA | bamA |

| Optimum pH | 7.5 | 8.0 | 8.0 |

| Temperature Optimum | 35 °C | 37 °C | 37 °C |

| Substrate Specificity (Km) | |||

| This compound | 5 µM | 12 µM | 15 µM |

| Specific Activity (Purified Enzyme) | 20 U/mg | 35 U/mg | 28 U/mg |

| Oxygen Stability | Stable | Sensitive | Sensitive |

Signaling Pathways and Logical Relationships

The anaerobic degradation of aromatic compounds is a tightly regulated process. The expression of the enzymes involved in the benzoyl-CoA pathway is typically induced by the presence of aromatic substrates.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymes and their roles in anaerobic metabolism.

Anaerobic Cultivation of Thauera aromatica

-

Medium: A mineral salt medium is prepared and made anaerobic by gassing with N2/CO2 (90:10, v/v). The medium is then dispensed into serum bottles and autoclaved.

-

Carbon and Electron Acceptor: Sterile, anaerobic stock solutions of the aromatic substrate (e.g., benzoate, 1 M) and the electron acceptor (e.g., nitrate, 2 M) are added to the medium to final concentrations of 2-5 mM and 10-20 mM, respectively.

-

Inoculation and Growth: An actively growing preculture of T. aromatica is used to inoculate the medium. Cultures are incubated at 30°C in the dark. Growth is monitored by measuring the optical density at 600 nm.

-

Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation at 10,000 x g for 15 min at 4°C. The cell pellet is washed with an anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithiothreitol) and stored at -80°C until use.

Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from T. aromatica[1]

This protocol involves several chromatographic steps performed under anoxic conditions.

Enzyme Assay for this compound Hydrolase[2]

The activity of this compound hydrolase is determined by monitoring the decrease in absorbance of the substrate.

-

Reaction Mixture: The assay is performed in a 1 ml cuvette containing 100 mM Tris/HCl buffer (pH 7.8), 0.2 mM this compound, and the enzyme solution.

-

Measurement: The decrease in absorbance at 308 nm (the absorption maximum of the enoyl-CoA thioester) is followed spectrophotometrically.

-

Calculation: The specific activity is calculated using the molar extinction coefficient of this compound (ε308 = 10,000 M-1 cm-1).

Metabolite Analysis by HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of the CoA thioesters involved in the benzoyl-CoA pathway.

-

Sample Preparation: Cell extracts or enzyme assays are quenched with an equal volume of ice-cold 2 M perchloric acid. Precipitated protein is removed by centrifugation. The supernatant is neutralized with K2CO3.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of buffer A (e.g., 100 mM potassium phosphate, pH 6.8) and buffer B (e.g., 100% methanol).

-

Detection: UV detector set at 260 nm (for the adenine (B156593) moiety of CoA) and 308 nm (for the enoyl-CoA thioester of this compound).

-

-

Quantification: Metabolites are identified and quantified by comparison of their retention times and peak areas with those of authentic standards.

Conclusion and Future Perspectives

This compound is a cornerstone of anaerobic aromatic metabolism. Understanding the enzymes that produce and consume this intermediate is fundamental to our comprehension of how microorganisms degrade pollutants and cycle carbon in anoxic environments. The detailed characterization of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase from various bacteria has provided invaluable insights into the biochemistry and bioenergetics of the benzoyl-CoA pathway.

Future research in this area will likely focus on several key aspects:

-

Structural Biology: Elucidating the three-dimensional structures of these enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: Unraveling the complex regulatory networks that control the expression of the benzoyl-CoA pathway genes in response to environmental cues is crucial for predicting and manipulating microbial activity.

-

Biotechnological Applications: Harnessing the metabolic capabilities of these anaerobic pathways for the production of biofuels and other valuable chemicals from renewable aromatic feedstocks is a promising avenue for future development.

-

Drug Development: The enzymes of the benzoyl-CoA pathway, being unique to anaerobic bacteria, could represent novel targets for the development of narrow-spectrum antimicrobial agents against pathogenic anaerobes.

The continued exploration of the role of this compound and its associated enzymes will undoubtedly pave the way for new discoveries and applications in environmental science, biotechnology, and medicine.

References

- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Benzoyl-CoA Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily facilitated by microorganisms through the benzoyl-CoA degradation pathway. This pathway funnels a wide array of aromatic molecules into a central intermediate, benzoyl-CoA, which is then dearomatized and further metabolized. A key intermediate in this pathway, particularly in denitrifying bacteria such as Thauera aromatica, is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This technical guide provides a comprehensive overview of the formation, conversion, and significance of this pivotal molecule, including detailed enzymatic data, experimental protocols, and pathway visualizations. This information is essential for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring microbial metabolic pathways for novel therapeutic strategies.

The Central Role of this compound

In the classical benzoyl-CoA degradation pathway, as elucidated in facultative anaerobes like Thauera aromatica, benzoyl-CoA undergoes a two-electron reduction to cyclohexa-1,5-diene-1-carbonyl-CoA. This is followed by a hydration step to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[1]. The subsequent steps leading to ring cleavage involve the oxidation of this intermediate to this compound, which is then hydrolyzed to an aliphatic product, 3-hydroxypimelyl-CoA[1][2].

The formation and hydrolysis of this compound are catalyzed by two key enzymes:

-

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.-): This NAD⁺-specific dehydrogenase catalyzes the oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, forming this compound[1].

-

This compound Hydrolase (EC 3.7.1.21): This hydrolase is responsible for the hydrolytic cleavage of the cyclic ring of this compound, yielding 3-hydroxypimelyl-CoA[1][2]. The gene encoding this enzyme, often designated as bamA, is considered a functional marker for anaerobic aromatic compound degradation[2].

Variations in this central pathway exist in different anaerobic microorganisms. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway proceeds through a different set of intermediates, highlighting the metabolic diversity among anaerobes[3].

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the enzymes responsible for the formation and degradation of this compound.

| Enzyme | Organism | Subunit Mass (kDa) | Native Molecular Mass (kDa) | Optimal pH |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 29 | 58 (homodimer) | 9.5 |

| This compound Hydrolase (BamA) | Geobacter metallireducens | 43 | 43 (monomer) | 7.5 |

| This compound Hydrolase (BamA) | Syntrophus aciditrophicus | 43 | 43 (monomer) | 8.0 |

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µkat/mg) |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 30 | 10 |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | NAD⁺ | 150 | - |

| This compound Hydrolase (BamA) | Geobacter metallireducens | This compound | 5 | 1.5 |

| This compound Hydrolase (BamA) | Syntrophus aciditrophicus | This compound | 8 | 2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.

Protocol 1: Cultivation of Thauera aromatica for Enzyme Induction

-

Medium Preparation: Prepare a mineral salt medium as described by Tschech and Fuchs (1987). For anaerobic growth, the medium should be supplemented with benzoate (B1203000) (5 mM) as the sole carbon source and nitrate (B79036) (20 mM) as the electron acceptor.

-

Inoculation and Growth: Inoculate the medium with a fresh culture of Thauera aromatica K172 (DSM 6984). Grow the culture anaerobically at 30°C in the dark until the late exponential phase.

-

Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Wash the cell pellet with 100 mM Tris/HCl buffer (pH 7.8) containing 2 mM dithiothreitol.

-

Cell Lysis: Resuspend the cell pellet in the same buffer and disrupt the cells by sonication or by passing them through a French pressure cell.

-

Preparation of Cell-Free Extract: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to remove cell debris. The resulting supernatant is the cell-free extract used for enzyme purification and assays.

Protocol 2: Enzyme Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

This is a spectrophotometric assay that measures the formation of NADH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a 1 ml cuvette containing:

-

100 mM Tris/HCl buffer (pH 9.5)

-

1 mM NAD⁺

-

0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

-

Cell-free extract or purified enzyme

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

-

Monitor the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

-

Protocol 3: Enzyme Assay for this compound Hydrolase

This assay follows the decrease in absorbance of the substrate at 305 nm.

-

Reaction Mixture: Prepare a reaction mixture in a 1 ml cuvette containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.5)

-

0.1 mM this compound (substrate)

-

Cell-free extract or purified enzyme

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Start the reaction by adding the substrate, this compound.

-

Monitor the decrease in absorbance at 305 nm (ε = 10.3 mM⁻¹ cm⁻¹) using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Protocol 4: HPLC Analysis of Benzoyl-CoA Pathway Intermediates

This method allows for the separation and quantification of CoA thioesters.

-

Sample Preparation: Stop enzymatic reactions by adding perchloric acid to a final concentration of 0.5 M. Centrifuge to remove precipitated protein. Neutralize the supernatant with K₂CO₃.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm).

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 1 ml/min.

-

Detection: UV detector at 260 nm.

-

-

Quantification: Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.

Protocol 5: Heterologous Expression and Purification of this compound Hydrolase (BamA)

-

Gene Cloning: Amplify the bamA gene from the genomic DNA of the desired organism (e.g., Geobacter metallireducens) using PCR with primers containing appropriate restriction sites. Clone the PCR product into an expression vector (e.g., pET vector) with a His-tag.

-

Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD₆₀₀ of 0.6, then induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) overnight.

-

Purification:

-

Harvest the cells and lyse them as described in Protocol 1.

-

Apply the cell-free extract to a Ni-NTA affinity chromatography column.

-

Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

-

Elute the His-tagged protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Assess the purity of the protein by SDS-PAGE.

-

Visualizations

The following diagrams illustrate the central benzoyl-CoA degradation pathway and a typical experimental workflow for enzyme characterization.

Caption: The central benzoyl-CoA degradation pathway in Thauera aromatica.

Caption: Workflow for heterologous expression and characterization of BamA.

Conclusion

This compound is a cornerstone intermediate in the anaerobic degradation of aromatic compounds, particularly in denitrifying bacteria. Understanding the enzymes that catalyze its formation and cleavage is fundamental to comprehending this critical metabolic pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals aiming to further investigate this pathway for basic scientific knowledge or for applied purposes, such as bioremediation and the development of novel antimicrobial agents targeting unique microbial metabolic routes. The continued exploration of this and other microbial pathways holds significant promise for addressing pressing environmental and health challenges.

References

- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Oxocyclohex-1-ene-1-carbonyl-CoA: From Discovery to Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxocyclohex-1-ene-1-carbonyl-CoA is a key metabolic intermediate in the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. This technical guide provides a comprehensive overview of the discovery, characterization, and enzymatic manipulation of this crucial molecule. It details the enzymes responsible for its synthesis and degradation, presents available quantitative data, and outlines experimental protocols for its study. This document is intended to serve as a core resource for researchers in microbiology, enzymology, and drug development who are investigating the benzoyl-CoA pathway and its potential applications.

Introduction

The anaerobic degradation of aromatic compounds is a vital biogeochemical process catalyzed by a diverse range of microorganisms. A central metabolic route in this process is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules into a common series of reactions. Within this pathway, this compound emerges as a critical, non-aromatic intermediate. Its formation and subsequent cleavage are pivotal steps in the breakdown of the stable benzene (B151609) ring structure under anoxic conditions. Understanding the enzymology and biochemistry of this compound is essential for harnessing these microbial capabilities for bioremediation and for the development of novel antimicrobial agents targeting anaerobic pathogens.

Discovery and Role in Metabolism

This compound was identified as an intermediate in the anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica.[1][2] It is formed through the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and is subsequently hydrolyzed in a ring-opening reaction. This sequence of reactions is a cornerstone of the central benzoyl-CoA degradation pathway, which ultimately leads to the formation of acetyl-CoA, a universal intermediate in cellular metabolism.[1][3][4][5]

The pathway is not limited to denitrifying bacteria; homologues of the enzymes involved have been identified in obligately anaerobic bacteria, such as Geobacter metallireducens and Syntrophus aciditrophicus, indicating that the core reactions involving this compound are conserved across different anaerobic lifestyles.[6]

Metabolic Pathway

The formation and degradation of this compound are catalyzed by two key enzymes: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase. The pathway segment is illustrated below.

Characterization of Key Enzymes

The stability and reactivity of this compound are intrinsically linked to the enzymes that catalyze its formation and breakdown.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368)

This NAD+-dependent dehydrogenase, encoded by the had gene in T. aromatica, catalyzes the oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, yielding this compound.[1][2] The enzyme is specific for NAD+ and does not utilize NADP+.

This compound Hydrolase (EC 3.7.1.21)

This hydrolase, encoded by the oah or bamA gene, is responsible for the hydrolytic cleavage of the alicyclic ring of this compound.[1][2][6] The reaction involves the addition of two molecules of water and results in the formation of the linear product, 3-hydroxypimelyl-CoA.[1][2] This enzymatic step is crucial as it breaks the cyclic structure, facilitating further degradation through beta-oxidation.

Quantitative Data

A thorough understanding of the kinetics and optimal operating conditions of the enzymes involved with this compound is critical for both fundamental research and the design of biotechnological applications. The following tables summarize the available quantitative data for the key enzymes from Thauera aromatica.

Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica

| Parameter | Value | Reference |

| Specific Activity | 11.8 U/mg | [2] |

| KM (for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 60 ± 20 µM | [2] |

| KM (for NAD+) | 150 ± 30 µM | [2] |

| Optimal pH | Not Reported | |

| Optimal Temperature | Not Reported | |

| Gene | had | [1][2] |

| Subunit Molecular Weight | ~40 kDa | [2] |

Table 2: Properties of this compound Hydrolase from Various Bacteria

| Organism | Specific Activity | KM (for this compound) | Optimal pH | Optimal Temperature | Gene | Subunit Molecular Weight | Reference |

| Thauera aromatica | 2.5 U/mg | 10 ± 3 µM | Not Reported | Not Reported | oah | ~43 kDa | [6] |

| Geobacter metallireducens | Not Reported | Not Reported | Not Reported | Not Reported | bamA | 43 kDa | [6] |

| Syntrophus aciditrophicus | Not Reported | Not Reported | Not Reported | Not Reported | bamA | 43 kDa | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound and its associated enzymes.

Enzymatic Synthesis of this compound

The direct chemical synthesis of this compound is challenging. Therefore, an enzymatic approach is typically employed, starting from its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

Protocol for the Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA:

This protocol is adapted from the enzymatic synthesis of related CoA esters.

-

Reaction Mixture:

-

Benzoyl-CoA (1 mM)

-

Enriched benzoyl-CoA reductase from T. aromatica

-

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase

-

ATP (2 mM)

-

MgCl2 (5 mM)

-

Dithiothreitol (DTT) (2 mM)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

-

Incubation: Incubate the reaction mixture under anaerobic conditions at 30°C.

-

Monitoring: Monitor the reaction progress by HPLC, observing the decrease in the benzoyl-CoA peak and the appearance of the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA peak.

-

Purification: Purify the product using preparative HPLC on a C18 column.

Protocol for the Synthesis of this compound:

-

Reaction Mixture:

-

Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (0.5 mM)

-

Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

-

NAD+ (1 mM)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

-

Incubation: Incubate at 30°C.

-

Monitoring: Monitor the formation of NADH spectrophotometrically at 340 nm.

-

Purification: The product can be used directly for subsequent enzyme assays or purified by HPLC if necessary.

Overexpression and Purification of Recombinant Enzymes

The genes for both 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (had) and this compound hydrolase (oah/bamA) have been cloned and overexpressed in Escherichia coli.[1][2][6]

General Protocol:

-

Cloning: Clone the respective gene into a suitable expression vector (e.g., pET series with a His-tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Growth: Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 20°C) overnight.

-

Harvesting: Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Further purify the protein by size-exclusion chromatography if necessary.

-

Enzyme Assays

Spectrophotometric Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase:

The activity of the dehydrogenase can be monitored by following the reduction of NAD+ to NADH at 340 nm (ε = 6.22 mM-1 cm-1).

-

Reaction Mixture:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

NAD+ (1 mM)

-

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate, varying concentrations for kinetic studies)

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the desired temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 340 nm.

-

Spectrophotometric Assay for this compound Hydrolase:

Coupled Spectrophotometric Assay for this compound Hydrolase:

This assay couples the formation of the product of the hydrolase reaction to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

-

Principle: The product of the hydrolase reaction, 3-hydroxypimelyl-CoA, can be oxidized by a specific dehydrogenase, with the concomitant reduction of NAD+ to NADH.

-

Reaction Mixture:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (substrate)

-

3-Hydroxypimelyl-CoA dehydrogenase (coupling enzyme)

-

NAD+ (1 mM)

-

This compound hydrolase (enzyme to be assayed)

-

-

Procedure:

-

Initiate the reaction by adding the hydrolase.

-

Monitor the increase in absorbance at 340 nm.

-

Conclusion and Future Directions

This compound is a linchpin in the anaerobic degradation of aromatic compounds. While significant progress has been made in identifying its role and the enzymes involved in its metabolism, further research is needed to fully characterize this pathway. Specifically, detailed kinetic and biophysical studies of the dehydrogenase and hydrolase from a wider range of anaerobic microorganisms will provide a more complete picture of the diversity and evolution of this metabolic route. The development of robust chemical or chemo-enzymatic synthesis protocols for this compound and related intermediates will be crucial for facilitating these studies. A deeper understanding of this pathway holds promise for the development of novel bioremediation strategies and for the identification of new targets for antimicrobial drug development against anaerobic pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Oxidation of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA: A Core Reaction in Anaerobic Aromatic Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA represents a critical oxidative step within the benzoyl-CoA degradation pathway, a central route for the anaerobic metabolism of aromatic compounds in various bacteria. This reaction is catalyzed by the NAD+-dependent enzyme, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. Understanding the kinetics, mechanism, and experimental protocols associated with this enzyme is pivotal for research in microbial metabolism, bioremediation, and potentially for the development of novel antimicrobial agents targeting anaerobic pathogens.

The Enzymatic Reaction and its Metabolic Context

The oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group is an essential step in the dearomatization and subsequent ring cleavage of benzoyl-CoA. This reaction is catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, a member of the beta-hydroxyacyl-CoA dehydrogenase family. The reaction proceeds as follows:

6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ ⇌ this compound + NADH + H+[1]

This enzymatic step is a key component of the central benzoyl-CoA pathway, which is prevalent in denitrifying bacteria like Thauera aromatica, as well as in sulfate-reducing and fermenting bacteria such as Geobacter metallireducens and Syntrophus aciditrophicus.[1][2][3] The pathway facilitates the breakdown of a wide range of aromatic compounds, funneling them into central metabolism.[4][5]

Quantitative Data

The kinetic properties of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase have been characterized, providing valuable insights into its catalytic efficiency and substrate affinity. The following table summarizes the key quantitative data for the enzyme purified from Thauera aromatica.

| Parameter | Value | Substrate/Cofactor | Organism | Reference |

| Michaelis Constant (Km) | 25 µM | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica | Laempe et al., 1999 |

| 70 µM | NAD+ | Thauera aromatica | Laempe et al., 1999 | |

| Maximum Velocity (Vmax) | 13.9 µmol min-1 mg-1 | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA & NAD+ | Thauera aromatica | Laempe et al., 1999 |

| Catalytic Efficiency (kcat/Km) | Not Reported | |||

| Substrate Specificity | Highly specific for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and NAD+. No activity with NADP+. | Thauera aromatica | Laempe et al., 1999 | |

| Molecular Mass | 32 kDa (monomer) | Thauera aromatica | Laempe et al., 1999 |

Experimental Protocols

The study of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase involves several key experimental procedures, from the synthesis of the substrate to the purification and assay of the enzyme.

Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

The substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is typically synthesized enzymatically from cyclohexa-1,5-diene-1-carbonyl-CoA using the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing cyclohexa-1,5-diene-1-carbonyl-CoA and a purified preparation of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by spectrophotometry, observing the decrease in absorbance at 263 nm, which corresponds to the consumption of the dienoyl-CoA thioester.

-

Purification: The product, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).

Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The enzyme can be purified from the soluble fraction of cell extracts of anaerobically grown Thauera aromatica on benzoate.

Protocol:

-

Cell Lysis: Resuspend the bacterial cell pellet in a suitable buffer (e.g., 20 mM triethanolamine (B1662121) hydrochloride, pH 7.8, containing 2 mM MgCl2 and 10% glycerol) and lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain the soluble protein fraction.

-

Chromatography: Purify the enzyme from the soluble fraction using a series of chromatographic steps, which may include:

-

Anion exchange chromatography (e.g., Q-Sepharose)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Affinity chromatography (e.g., Blue-Sepharose)

-

Gel filtration chromatography (e.g., Superdex 200)

-

-

Purity Assessment: Assess the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined by monitoring the formation of NADH spectrophotometrically at 340 nm.

Protocol:

-

Assay Mixture: Prepare an assay mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the enzyme preparation.

-

Initiation of Reaction: Start the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Visualizations

Reaction Mechanism

References

- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (oah) Gene Function and Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah), encoded by the oah gene (also known as bamA in some organisms), is a critical enzyme in the anaerobic degradation of aromatic compounds. This metabolic pathway is central to the biogeochemical cycling of carbon and has significant implications for bioremediation and industrial biotechnology. Oah catalyzes the hydrolytic ring cleavage of this compound, a key step in the conversion of cyclic aromatic precursors to aliphatic intermediates that can enter central metabolism. This guide provides a comprehensive overview of the Oah gene's function, the biochemical properties of the enzyme, and the experimental methodologies used to characterize it, with a focus on its role in denitrifying and obligately anaerobic bacteria.

Introduction

The anaerobic degradation of aromatic compounds is a vital process carried out by a diverse range of microorganisms. A common intermediate in the breakdown of many aromatic substrates is benzoyl-coenzyme A (benzoyl-CoA). The central benzoyl-CoA degradation pathway involves the dearomatization of the benzene (B151609) ring followed by a series of enzymatic reactions to open the ring and produce aliphatic molecules. The enzyme this compound hydrolase (EC 3.7.1.21) plays a pivotal role in this pathway by catalyzing the hydrolytic cleavage of the alicyclic ring of this compound.[1][2] This reaction is a key committing step towards the complete mineralization of the aromatic substrate. Understanding the function and regulation of the oah gene and its protein product is crucial for applications in bioremediation of contaminated environments and for the development of novel biocatalysts.

Gene Function and Regulation

The oah gene encodes the this compound hydrolase enzyme. In several studied anaerobic bacteria, this gene is part of a larger gene cluster, often referred to as the bam (benzoyl-CoA anaerobic metabolism) cluster, which encodes the suite of enzymes required for the complete benzoyl-CoA pathway.

The expression of the oah gene is typically induced by the presence of aromatic compounds, such as benzoate.[1] In Geobacter metallireducens, the genes of the benzoyl-CoA degradation pathway, including bamA (oah), are transcriptionally regulated. This regulation ensures that the metabolic machinery for aromatic compound degradation is synthesized only when needed, conserving cellular resources.

Enzymatic Function and Mechanism

The Oah enzyme catalyzes the following overall reaction:

This compound + 2 H₂O → 3-hydroxypimelyl-CoA[2]

This reaction proceeds in two steps: the addition of a water molecule to the double bond of the substrate, followed by the hydrolytic cleavage of the carbon-carbon bond of the alicyclic ring.[2] This ring-opening step is critical as it converts the cyclic intermediate into a linear dicarboxylic acid derivative, 3-hydroxypimelyl-CoA, which can be further metabolized through β-oxidation.

Signaling Pathway: Anaerobic Benzoyl-CoA Degradation

The Oah enzyme functions within the broader context of the anaerobic benzoyl-CoA degradation pathway. The following diagram illustrates the central steps of this pathway in organisms like Thauera aromatica.

Gene and Protein Sequence Information

The oah gene and its corresponding protein sequence have been identified and characterized in several anaerobic bacteria. While specific sequences can be retrieved from databases such as NCBI and UniProt, a summary of key features is presented below.

| Organism | Gene Name | Protein Name | Subunit Size (kDa) |

| Thauera aromatica | oah | This compound hydrolase | Not explicitly stated in abstracts |

| Geobacter metallireducens | bamA | This compound hydrolase | ~43 |

| Syntrophus aciditrophicus | bamA | This compound hydrolase | ~43 |

Experimental Protocols

The characterization of the oah gene and its product has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections outline the general methodologies employed in key experiments.

Gene Cloning, Heterologous Expression, and Protein Purification

A common workflow for obtaining purified Oah enzyme for biochemical characterization involves the following steps:

Methodology:

-

Gene Amplification: The oah/bamA gene is amplified from the genomic DNA of the source organism (e.g., G. metallireducens) using polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified gene is then ligated into an appropriate expression vector, often containing a tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host, typically Escherichia coli. The expression of the target gene is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

-

Purification: The cells are harvested and lysed. The tagged protein is then purified from the cell-free extract using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose.[1]

-

Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of this compound hydrolase can be determined by monitoring the consumption of the substrate or the formation of the product. A common method involves a spectrophotometric assay coupled to the preceding enzyme in the pathway, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

Principle:

The substrate for the Oah enzyme, this compound, is generated in situ by the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. The activity of Oah is then measured by monitoring the decrease in NADH concentration upon the addition of the subsequent enzyme in the pathway that utilizes 3-hydroxypimelyl-CoA and oxidizes NADH. Alternatively, high-performance liquid chromatography (HPLC) can be used to directly measure the conversion of the substrate to the product.

Applications in Drug Development and Biotechnology

The enzymes of the anaerobic benzoyl-CoA degradation pathway, including Oah, represent a rich source of biocatalysts for industrial applications. Their ability to perform challenging chemical transformations, such as ring cleavage, under mild conditions makes them attractive for the synthesis of specialty chemicals and pharmaceutical intermediates.

Furthermore, the oah/bamA gene can serve as a functional marker for monitoring the bioremediation of aromatic pollutants in anaerobic environments.[1] The presence and expression of this gene can indicate the potential for a microbial community to degrade these contaminants.

Conclusion

The this compound hydrolase, encoded by the oah gene, is a key enzyme in the anaerobic metabolism of aromatic compounds. Its function in catalyzing the hydrolytic ring cleavage of this compound is essential for the conversion of these cyclic molecules into intermediates that can be readily assimilated by central metabolic pathways. Further research into the structure, mechanism, and regulation of this enzyme will undoubtedly open up new avenues for its application in biotechnology and bioremediation. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in these fields.

References

- 1. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in Thauera aromatica: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic fate of the key intermediate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, within the anaerobic benzoyl-CoA degradation pathway of the denitrifying bacterium Thauera aromatica. This pathway is central to the anaerobic catabolism of a wide range of aromatic compounds, making its elucidation critical for applications in bioremediation and industrial biotechnology. This document summarizes the key enzymatic steps, presents quantitative data on enzyme purification and kinetics, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Executive Summary

Under anaerobic conditions, Thauera aromatica utilizes the benzoyl-CoA pathway to degrade aromatic compounds. A critical phase of this pathway involves the dearomatized intermediate, this compound. This compound is the substrate for a hydrolytic ring-cleavage reaction, a pivotal step in converting the cyclic precursor into an aliphatic product destined for central metabolism. Two key enzymes, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, are responsible for the transformation of the precursor of this compound and its subsequent ring fission. This guide provides a detailed overview of the purification, characterization, and kinetics of these crucial enzymes.

The Benzoyl-CoA Pathway: Conversion of this compound

The metabolism of this compound is a two-step process that follows the initial reduction of benzoyl-CoA. First, its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is oxidized to form this compound. This ketone is then subjected to a hydrolytic attack that cleaves the carbon-carbon bond of the alicyclic ring, yielding an aliphatic product.

Enzymatic Reactions

The two key enzymatic reactions are:

-

Oxidation: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized to this compound by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368).[1] Reaction: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ ⇌ this compound + NADH + H+[1]

-

Hydrolytic Ring Cleavage: this compound undergoes hydrolytic ring fission to yield 3-hydroxypimelyl-CoA, a reaction catalyzed by This compound hydrolase (EC 3.7.1.21).[1] Reaction: this compound + 2 H₂O → 3-hydroxypimelyl-CoA[1]

Quantitative Data

The following tables summarize the purification and kinetic properties of the two key enzymes involved in the metabolism of this compound in Thauera aromatica.

Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

| Purification Step | Total Protein (mg) | Total Activity (µmol·min⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Yield (%) | Purification (n-fold) |

| Cell-free extract | 15,400 | 1,850 | 0.12 | 100 | 1 |

| DEAE-Sepharose | 1,900 | 1,480 | 0.78 | 80 | 6.5 |

| Phenyl-Sepharose | 280 | 1,120 | 4.0 | 61 | 33 |

| Hydroxyapatite | 45 | 810 | 18 | 44 | 150 |

| Mono-Q | 8 | 560 | 70 | 30 | 583 |

Properties of Purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

| Property | Value |

| Native Molecular Mass | 45 kDa |

| Subunit Molecular Mass | 40 kDa |

| Prosthetic Group | None |

| Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 60 ± 20 µM |

| Apparent Kₘ (NAD⁺) | 200 ± 50 µM |

| Apparent Kₘ (this compound) | 50 ± 20 µM |

| Apparent Kₘ (NADH) | 30 ± 10 µM |

| pH Optimum | 10.0 (oxidation), 7.0 (reduction) |

| Temperature Optimum | 35 °C |

Purification of this compound Hydrolase

| Purification Step | Total Protein (mg) | Total Activity (µmol·min⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Yield (%) | Purification (n-fold) |

| Cell-free extract | 15,400 | 2,150 | 0.14 | 100 | 1 |

| DEAE-Sepharose | 1,900 | 1,720 | 0.9 | 80 | 6.4 |

| Phenyl-Sepharose | 320 | 1,290 | 4.0 | 60 | 29 |

| Hydroxyapatite | 60 | 970 | 16 | 45 | 114 |

| Mono-Q | 12 | 645 | 54 | 30 | 386 |

Properties of Purified this compound Hydrolase

| Property | Value |

| Native Molecular Mass | 160 kDa |

| Subunit Molecular Mass | 40 kDa |

| Prosthetic Group | None |

| Apparent Kₘ (this compound) | 15 ± 5 µM |

| pH Optimum | 7.0 |

| Temperature Optimum | 40 °C |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bacterial Growth and Preparation of Cell-Free Extract

Thauera aromatica K172 is grown anaerobically at 30 °C in a mineral salt medium with benzoate (B1203000) (2 mM) as the sole carbon source and nitrate (B79036) (5 mM) as the electron acceptor. Cells are harvested in the late exponential growth phase by centrifugation. The cell paste is washed with 100 mM Tris/HCl buffer, pH 7.8, containing 2 mM dithioerythritol (B556865) and resuspended in the same buffer. Cells are disrupted by passage through a French pressure cell at 137 MPa. The crude extract is then centrifuged at 100,000 x g for 1 hour to remove cell debris and membrane fractions, yielding the cell-free extract.

Enzyme Assays

The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined spectrophotometrically by monitoring the formation or consumption of NADH at 340 nm.

-

Oxidation Reaction: The standard assay mixture (1 ml) contains 100 mM Tris/HCl, pH 9.0, 2 mM NAD⁺, and 0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The reaction is started by the addition of the enzyme solution.

-

Reduction Reaction: The assay mixture (1 ml) contains 100 mM potassium phosphate (B84403) buffer, pH 7.0, 0.2 mM NADH, and 0.1 mM this compound. The reaction is initiated by adding the enzyme.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.

The activity of this compound hydrolase is measured by following the decrease in absorbance of the enoyl-CoA thioester bond at 310 nm.

The standard assay mixture (1 ml) contains 100 mM potassium phosphate buffer, pH 7.5, and 0.1 mM this compound. The reaction is started by the addition of the enzyme solution. The molar absorption coefficient for this compound at 310 nm is 6,700 M⁻¹·cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.

Visualizations

Metabolic Pathway

Caption: Enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA.

Experimental Workflow

Caption: A generalized workflow for the purification and characterization of enzymes from Thauera aromatica.

References

Navigating the Underworld of Aromatic Metabolism: An In-depth Technical Guide to Identifying Intermediates in Anaerobic Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process with significant implications for environmental remediation and biotechnology. Understanding the intricate network of intermediates in these pathways is paramount for manipulating these processes for desired outcomes, from cleaning up contaminated sites to designing novel biocatalysts. This technical guide provides a comprehensive overview of the core anaerobic aromatic degradation pathways, focusing on the identification and analysis of their key intermediates.

Core Anaerobic Aromatic Degradation Pathways: A Centralized Hub and Peripheral Feeders

The anaerobic catabolism of a wide array of aromatic compounds, including pollutants like benzene (B151609), toluene (B28343), and phenol (B47542), remarkably converges on a few central intermediates.[1][2] The most prominent of these is benzoyl-CoA , which serves as the entry point to a common ring-degradation pathway.[1][3][4] Other key central intermediates include resorcinol, phloroglucinol, and hydroxyhydroquinone, which are typically formed from the degradation of polyhydroxylated aromatic compounds.[1]

Peripheral pathways are responsible for transforming the diverse range of aromatic substrates into these central intermediates. These initial activation steps are often the most varied and substrate-specific.

The Benzoyl-CoA Pathway: The Central Processing Unit

The benzoyl-CoA pathway is the final common route for the complete mineralization of many aromatic compounds under anaerobic conditions.[1][3][4] This pathway involves the reduction of the aromatic ring of benzoyl-CoA, followed by hydrolytic cleavage and subsequent β-oxidation to acetyl-CoA, which can then enter central metabolism.

The key intermediates in the benzoyl-CoA pathway include:

-

Cyclohex-1,5-diene-1-carbonyl-CoA: The product of the initial ATP-dependent or independent reduction of benzoyl-CoA by benzoyl-CoA reductase.[5]

-

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA: Formed by the hydration of cyclohex-1,5-diene-1-carbonyl-CoA.[6]

-

6-Oxocyclohex-1-ene-1-carbonyl-CoA: The product of the dehydrogenation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[6]

-

Pimelyl-CoA and 3-Hydroxypimelyl-CoA: Formed after the hydrolytic ring cleavage of the cyclic intermediates.[3]

-

Glutaryl-CoA: A key intermediate in the subsequent β-oxidation of pimelyl-CoA.[7][8]

-

Crotonyl-CoA: Formed from the decarboxylation of glutaconyl-CoA, which is derived from glutaryl-CoA.[8]

Peripheral Pathways: Diverse Entry Routes

The anaerobic degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the glycyl-radical enzyme benzylsuccinate synthase (BSS) .[6][9][10] This produces benzylsuccinate as the first key intermediate.[11][12] Benzylsuccinate is then activated to benzylsuccinyl-CoA and further metabolized via a β-oxidation-like pathway to yield benzoyl-CoA and succinyl-CoA.[1]

Key intermediates in the anaerobic toluene pathway include:

-

Benzylsuccinate

-

Benzylsuccinyl-CoA

-

(E)-Phenylitaconyl-CoA

-

Benzoylsuccinyl-CoA

Phenol degradation under anaerobic conditions can proceed through two primary routes. The more common pathway involves the carboxylation of phenol to 4-hydroxybenzoate .[13][14] This intermediate is then activated to 4-hydroxybenzoyl-CoA, which is dehydroxylated to form benzoyl-CoA.[14] An alternative, less characterized pathway involves the reduction of phenol to cyclohexanone (B45756) and subsequent conversion to caproate.[13]

Key intermediates in the primary anaerobic phenol pathway include:

-

4-Hydroxybenzoate

-

4-Hydroxybenzoyl-CoA

The anaerobic activation of the highly stable benzene ring is a subject of ongoing research. Several initial reactions have been proposed, including carboxylation to benzoate (B1203000), methylation to toluene, and hydroxylation to phenol.[15][16] The detection of benzoate and phenol as intermediates in various benzene-degrading cultures suggests that carboxylation and hydroxylation are plausible activation mechanisms.[15][17] Once these initial intermediates are formed, they are channeled into their respective degradation pathways, ultimately leading to benzoyl-CoA.

Key potential intermediates in anaerobic benzene degradation include:

-

Benzoate

-

Phenol

-

Toluene

Quantitative Data on Intermediates

Obtaining precise quantitative data on the concentrations of intermediates in anaerobic aromatic degradation pathways is challenging due to their often transient nature and low intracellular concentrations. The literature predominantly reports on the identification of these intermediates and the kinetics of substrate degradation rather than their steady-state concentrations.

| Pathway | Aromatic Substrate | Intermediate | Concentration Range | Organism/System | Reference |

| Toluene Degradation | Toluene | Benzylsuccinic acid, Benzylfumaric acid | <10% of initial toluene carbon | Sulfate-reducing enrichment cultures | [11] |

| Phenol Degradation | Phenol | Benzoate | Detected as a major intermediate | Mixed microbial culture | [17] |

| Benzene Degradation | Benzene | Benzoate, Phenol, Toluene | Detected as intermediates | Enrichment cultures | [2][15] |

Note: The table summarizes the available data, which is largely qualitative or semi-quantitative. Further research employing advanced analytical techniques like metabolomics and flux analysis is needed to provide more precise quantitative data on intermediate pool sizes.

Experimental Protocols

The identification and quantification of intermediates in anaerobic aromatic degradation pathways require specialized experimental techniques due to the oxygen sensitivity of the microorganisms and the often low concentrations of the target analytes.

Cultivation of Anaerobic Aromatic-Degrading Microorganisms

Objective: To enrich and cultivate anaerobic microorganisms capable of degrading specific aromatic compounds.

Methodology:

-

Preparation of Anaerobic Media:

-

Prepare a defined mineral medium lacking oxygen. This is typically achieved by boiling the medium to remove dissolved oxygen and then sparging with an oxygen-free gas mixture (e.g., N₂/CO₂).

-

Add a reducing agent, such as cysteine or sodium sulfide, to lower the redox potential of the medium.

-

Add a redox indicator, such as resazurin, to visually confirm anaerobic conditions (resazurin is colorless when reduced).

-

-

Inoculation and Incubation:

-

Inoculate the anaerobic medium with a sample from an anoxic environment (e.g., sediment, sludge).

-

Add the aromatic compound of interest as the sole carbon and energy source.

-

Incubate the cultures in sealed vials or bottles with an oxygen-free headspace at the appropriate temperature.

-

-

Enrichment:

-

Periodically transfer a small aliquot of the culture to fresh anaerobic medium containing the aromatic substrate to enrich for the desired microorganisms.

-

Reference: [18]

Analysis of Aromatic Intermediates by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify aromatic intermediates in culture samples.

Methodology:

-

Sample Preparation:

-

Centrifuge the culture sample to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Acidify the sample if necessary to improve the retention of acidic intermediates on the column.

-

-

HPLC Analysis:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to elute compounds with a wide range of polarities.

-

Detection: Use a diode array detector (DAD) or a UV-Vis detector to monitor the absorbance of the eluting compounds at specific wavelengths characteristic of aromatic structures.

-

Quantification: Create a calibration curve using authentic standards of the expected intermediates to quantify their concentrations in the samples.

-

Reference: [19]

Analysis of Volatile and Semi-Volatile Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile intermediates, often after derivatization.

Methodology:

-

Sample Preparation:

-

Extract the culture supernatant with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Concentrate the extract under a stream of nitrogen.

-

Derivatize the analytes if necessary to increase their volatility and thermal stability (e.g., silylation for hydroxyl and carboxyl groups).

-

-

GC-MS Analysis:

-

Gas Chromatograph: Inject the prepared sample into a GC equipped with a capillary column suitable for separating aromatic compounds.

-

Mass Spectrometer: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

Quantification: Use an internal standard and create a calibration curve with authentic standards for accurate quantification.

-

Reference: [20]

Enzyme Assays for Key Pathway Enzymes

Objective: To measure the activity of BSS, the key enzyme in anaerobic toluene degradation.

Methodology:

-

Preparation of Cell-Free Extract:

-

Harvest anaerobic cells grown on toluene and lyse them under anoxic conditions to obtain a cell-free extract.

-

-

Assay Mixture:

-

In an anaerobic environment, prepare a reaction mixture containing the cell-free extract, fumarate, and a reducing agent.

-

-

Initiation and Analysis:

-

Initiate the reaction by adding toluene.

-

At different time points, stop the reaction (e.g., by adding acid) and analyze the formation of benzylsuccinate using HPLC or GC-MS.

-

Objective: To measure the activity of glutaryl-CoA dehydrogenase, an enzyme in the lower benzoyl-CoA pathway.

Methodology:

-

Spectrophotometric Assay:

-

This assay measures the reduction of an artificial electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate) coupled to the oxidation of glutaryl-CoA.

-

The change in absorbance of the electron acceptor is monitored over time.

-

-

HPLC-based Assay:

-

Incubate the enzyme with glutaryl-CoA and an electron acceptor.

-

Stop the reaction at different time points and analyze the consumption of glutaryl-CoA and the formation of products (e.g., glutaconyl-CoA, crotonyl-CoA) by HPLC.

-

Experimental and Logical Workflows

Conclusion

The anaerobic degradation of aromatic compounds is a complex process involving a series of specialized enzymatic reactions and a diverse array of chemical intermediates. The convergence of various peripheral pathways onto the central benzoyl-CoA pathway is a unifying principle in this metabolic realm. While the identification of key intermediates is well-established, obtaining robust quantitative data on their intracellular concentrations remains a significant challenge. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate these pathways, paving the way for a deeper understanding and enhanced application of these remarkable microbial processes. The continued development and application of advanced analytical techniques will be crucial in fully elucidating the quantitative landscape of the anaerobic aromatic degradation network.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Purification of glutaryl-CoA dehydrogenase from Pseudomonas sp., an enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic by-products of anaerobic toluene degradation by sulfate-reducing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anaerobic biodegradation of phenol in wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anaerobic benzene degradation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enhanced anaerobic degradation of benzene by enrichment of mixed microbial culture and optimization of the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular characterisation of two anaerobic phenol-degrading enrichment cultures | SLU:s publikationsdatabas (SLUpub) [publications.slu.se]

- 19. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Anaerobic Aromatic Compound Metabolism of Geobacter metallireducens

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geobacter metallireducens, a strictly anaerobic bacterium, is a model organism for the bioremediation of environments contaminated with aromatic compounds.[1][2] A key metabolic hub in the degradation of these pollutants is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules towards a central intermediate, benzoyl-CoA.[1][3] This guide elucidates the critical function of a downstream metabolite, 6-oxocyclohex-1-ene-1-carbonyl-CoA, and the enzyme responsible for its transformation, providing a detailed overview of its significance in the complete oxidation of aromatic compounds. The hydrolytic cleavage of this compound represents a pivotal step in the breakdown of the cyclic core of aromatic pollutants, converting them into aliphatic compounds amenable to central metabolism.[4][5] Understanding this pathway is crucial for developing enhanced bioremediation strategies and for potential applications in biocatalysis and drug development.

Introduction

Geobacter metallireducens is a gram-negative proteobacterium recognized for its remarkable metabolic versatility, particularly its ability to oxidize organic compounds, including aromatic hydrocarbons, using metals such as Fe(III) as the terminal electron acceptor.[2] This capability makes it a key player in the intrinsic bioremediation of contaminated groundwater and subsurface environments.[1][6] The anaerobic degradation of aromatic compounds converges on the formation of benzoyl-CoA, which is subsequently dearomatized and processed through a series of reactions analogous to β-oxidation.[3][7][8]

This technical guide focuses on the function and metabolic fate of this compound, a crucial intermediate in the benzoyl-CoA degradation pathway of G. metallireducens. The hydrolytic ring cleavage of this molecule is a committed step that transforms the cyclic core into a linear aliphatic chain, which can then be completely oxidized to carbon dioxide via the TCA cycle.[1][9]

The Benzoyl-CoA Degradation Pathway in Geobacter metallireducens

The anaerobic degradation of benzoate (B1203000) in G. metallireducens is initiated by its activation to benzoyl-CoA by a specific benzoate-CoA ligase.[3] Unlike facultative anaerobes that utilize an ATP-dependent benzoyl-CoA reductase for dearomatization, G. metallireducens appears to employ a different, not yet fully characterized, enzymatic system for this initial ring reduction.[3][7] Following dearomatization to cyclohexa-1,5-diene-1-carbonyl-CoA, the pathway proceeds through a series of enzymatic steps:

-

Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (Dch) to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[9][10]

-

Oxidation: The resulting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had), an NAD⁺-specific dehydrogenase, to yield this compound.[9][10][11]

-

Hydrolytic Ring Cleavage: This is the pivotal step where this compound is hydrolyzed by this compound hydrolase (Oah), encoded by the bamA gene, resulting in the formation of the aliphatic product 3-hydroxypimelyl-CoA.[4][5][9][10]

-

β-Oxidation: The 3-hydroxypimelyl-CoA is then further metabolized through a modified β-oxidation pathway to yield acetyl-CoA and carbon dioxide.[1][7]

The genes encoding the enzymes for this pathway, including dch, had, and oah (bamA), are located in a large gene cluster associated with aromatic degradation in the G. metallireducens genome.[1][9]

Characterization of this compound Hydrolase (Oah)

The key enzyme responsible for the metabolism of this compound is the this compound hydrolase, encoded by the bamA gene in G. metallireducens.[4][5]

Gene and Protein Characteristics

The bamA gene from G. metallireducens has been identified as a benzoate-induced gene, confirming its role in aromatic catabolism.[4] The gene product, Oah, has been heterologously expressed in Escherichia coli and purified for characterization.[4][5]

| Property | Value | Reference |

| Gene Designation | bamA (oah, Gmet_2088) | [4][9] |

| Protein Product | This compound hydrolase (Oah) | [4][10] |

| Subunit Molecular Weight | 43 kDa | [4][5] |

| Quaternary Structure | Monomer | [4][5] |

Table 1: Properties of this compound Hydrolase from G. metallireducens.

Enzymatic Reaction

Oah catalyzes the hydrolytic cleavage of the six-carbon ring of this compound, yielding the seven-carbon linear molecule 3-hydroxypimelyl-CoA.[4][5] This reaction is crucial as it breaks the cyclic structure, facilitating subsequent degradation through linear metabolic pathways.

Experimental Protocols

The characterization of the Oah enzyme from G. metallireducens involved several key experimental procedures. The following is a summary of the methodologies described in the literature.

Heterologous Expression and Purification of Oah

This workflow outlines the general steps for obtaining purified Oah enzyme.

Detailed Steps:

-

Gene Amplification: The bamA gene is amplified from G. metallireducens genomic DNA using specific primers.[4]

-

Cloning: The amplified DNA fragment is ligated into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain.

-

Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced.

-

Purification: The cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography to purify the recombinant Oah enzyme.[4][5]

-

Verification: The purity and molecular weight of the purified protein are confirmed using SDS-PAGE.[4]

Enzyme Activity Assay

The activity of the purified Oah enzyme is typically determined by spectrophotometrically monitoring the consumption of the substrate, this compound.

Protocol Summary:

-

Substrate Synthesis: The substrate, this compound, is enzymatically synthesized from benzoyl-CoA using purified enzymes from the upstream pathway.[7]

-

Assay Mixture: The reaction mixture contains a suitable buffer, the synthesized substrate, and the purified Oah enzyme.

-

Detection: The decrease in absorbance corresponding to the consumption of the substrate is monitored over time at a specific wavelength.

-

Quantification: The rate of substrate consumption is used to calculate the specific activity of the enzyme.

Significance and Future Directions

The hydrolytic ring cleavage of this compound by the Oah enzyme is a metabolically irreversible and highly specific step in the anaerobic degradation of aromatic compounds in Geobacter metallireducens. This reaction is a critical bottleneck in the pathway and a potential target for metabolic engineering to enhance bioremediation rates.

For researchers and scientists, the unique, ATP-independent dearomatization mechanism in Geobacter coupled with the subsequent conserved degradation pathway presents a fascinating area of study in microbial biochemistry and evolution. Further characterization of the Oah enzyme, including its crystal structure and catalytic mechanism, could provide valuable insights.

For drug development professionals, understanding the unique enzymes in microbial metabolic pathways can offer novel targets for antimicrobial agents, particularly for bacteria with significant environmental or clinical impact. While G. metallireducens is not a primary human pathogen, the study of its essential metabolic enzymes contributes to a broader understanding of microbial biochemistry that can be applied to pathogenic organisms. Furthermore, the Oah enzyme itself could be explored as a biocatalyst for specific ring-opening reactions in the synthesis of novel chemical entities.

The continued investigation of the benzoyl-CoA pathway and its key enzymes, such as this compound hydrolase, will undoubtedly advance our ability to harness the metabolic capabilities of microorganisms for environmental and biotechnological applications.

References

- 1. Genomic and microarray analysis of aromatics degradation in Geobacter metallireducens and comparison to a Geobacter isolate from a contaminated field site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geobacter metallireducens - Wikipedia [en.wikipedia.org]

- 3. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens | Semantic Scholar [semanticscholar.org]

- 4. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Genomic and microarray analysis of aromatics degradation in Geobacter " by Jessica E. Butler, Qiang He et al. [trace.tennessee.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aromatic compounds are abundant in nature and are also significant environmental pollutants. In the absence of oxygen, many microorganisms utilize the benzoyl-CoA pathway for the breakdown of these compounds. 6-oxocyclohex-1-ene-1-carbonyl-CoA is a key, non-aromatic intermediate in this pathway, representing the point of ring cleavage. Understanding the structure and reactivity of this molecule is crucial for elucidating the complete mechanism of anaerobic aromatic degradation and for potential applications in bioremediation and biocatalysis.

Molecular Structure and Properties